N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride
Overview
Description
2,4-Difluorobenzylamine is a clear colorless to light yellow liquid . It has been used in the synthesis of βAla–Aib (N-fluoroarylmethyl), a nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .
Physical And Chemical Properties Analysis
2,4-Difluorobenzylamine has a melting point of 255-256 °C, a boiling point of 82-84 °C (15 mmHg), and a density of 1.204 g/mL at 25 °C (lit.) . It is sensitive to air .Scientific Research Applications
Synthesis and Drug Development
- Antiepileptic Drug Synthesis : A study by Bonacorso et al. (2015) presents a new synthesis method for the antiepileptic drug rufinamide and its analogues, demonstrating a solventless, metal-free catalysis approach. This process is significant for the development of related compounds (Bonacorso et al., 2015).
Metabolic Studies
- Metabolism and Disposition in HIV Inhibitors : Monteagudo et al. (2007) utilized 19F-nuclear magnetic resonance to study the metabolic fate and excretion of HIV integrase inhibitors, including N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide. This research is critical for understanding the metabolic pathways of similar compounds (Monteagudo et al., 2007).
Chemical Synthesis Methods
- Aminocarbonylation Process : Takács et al. (2014) explored the use of piperidines with ester functionality, including compounds like 4-(ethoxycarbonyl)piperidine, in palladium-catalyzed aminocarbonylation. This method is significant for the synthesis of complex carboxamides (Takács et al., 2014).
Drug Design and Optimization
- NF-kappaB and AP-1 Inhibitors : Palanki et al. (2000) conducted structure-activity relationship studies on compounds related to N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, aiming to improve oral bioavailability. This research informs the design of more effective pharmaceuticals (Palanki et al., 2000).
Crystal Structure Analysis
- Diflunisal Carboxamides : Zhong et al. (2010) synthesized and analyzed the crystal structure of diflunisal carboxamides, providing valuable insights into the molecular configuration of similar compounds (Zhong et al., 2010).
Safety And Hazards
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-methylpiperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O.ClH/c1-14(4-6-17-7-5-14)13(19)18-9-10-2-3-11(15)8-12(10)16;/h2-3,8,17H,4-7,9H2,1H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFMWAJKCWEUSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)NCC2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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